molecular formula C20H22N2O5 B1671605 ER 27319 Maleate CAS No. 1204480-26-1

ER 27319 Maleate

Cat. No. B1671605
M. Wt: 370.4 g/mol
InChI Key: IIELZHYJYZBSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ER 27319 Maleate is a selective inhibitor of Syk kinase . It inhibits tyrosine phosphorylation of Syk initiated by the engagement of Fc ε RI in rat and human mast cells . This results in the abrogation of degranulation, TNF- α production (IC 50 = 10 μ M), and other related signaling events .


Molecular Structure Analysis

The molecular formula of ER 27319 Maleate is C18H20N2O.C4H4O4 . Its molecular weight is 396.17 . The chemical name is 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate .


Physical And Chemical Properties Analysis

ER 27319 Maleate has a molecular weight of 396.17 . Its molecular formula is C18H20N2O.C4H4O4 . It is soluble to 75 mM in water and to 100 mM in DMSO .

Scientific Research Applications

Anticancer Potential in Oral Cancer

ER 27319 Maleate has been investigated as a potential anticancer agent specifically targeting oral squamous cell carcinoma (OSCC), a prevalent form of head and neck squamous cell carcinoma (HNSCC). Research has focused on its ability to sensitize cancer cells to platinum-based drugs, potentially improving management strategies for HNSCC. Key findings from studies include:

  • ER 27319 Maleate induces apoptosis in oral cancer cells and inhibits their proliferation, colony formation, migration, and invasion.
  • It causes cell cycle arrest and increases polyploidy, indicating disruption in cell division and cell death processes.
  • The compound has shown effectiveness in decreasing the expression of key molecular targets like polo-like kinase 1 (PLK1) and spleen tyrosine kinase (Syk), leading to enhanced chemosensitivity to drugs like carboplatin.
  • In vivo studies using tumor xenografts have demonstrated significant suppression of tumor growth and increased antitumor activity of carboplatin.
  • The overexpression of PLK1 and Syk in oral SCC patients correlates with disease prognosis, suggesting that ER 27319 Maleate’s targeting of these molecules is clinically relevant.

These findings present a strong rationale for considering ER 27319 Maleate as a novel anti-cancer agent and a chemosensitizer for treating OSCC (Fu et al., 2015), (Fu et al., 2016).

properties

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUQPGFRFBVJKH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ER 27319 Maleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ER 27319 Maleate
Reactant of Route 2
Reactant of Route 2
ER 27319 Maleate
Reactant of Route 3
ER 27319 Maleate
Reactant of Route 4
ER 27319 Maleate
Reactant of Route 5
ER 27319 Maleate
Reactant of Route 6
Reactant of Route 6
ER 27319 Maleate

Citations

For This Compound
17
Citations
M Kori, K Temiz, E Gov - Journal of Cellular and Molecular …, 2023 - Wiley Online Library
… of −6.5 kcal/mol), sinensetin, AS605240, and TWS119 targeting FN1 (with a binding affinity of −6.5 kcal/mol, −6.7 kcal/ mol and − 7.5 kcal/mol respectively) and ER 27319 maleate tar…
Number of citations: 4 onlinelibrary.wiley.com
S Sadangi, A Mandhane, AK Panda, G Kapusetti… - Results in …, 2023 - Elsevier
… The docking investigation of ER 27319 Maleate against wild and mutant FHIT was conducted using Glide (Grid-based Ligand Docking with Energetics), Schrödinger, LLC, New York, NY…
Number of citations: 0 www.sciencedirect.com
M Black, F Ghasemi, RX Sun, W Stecho, A Datti… - Oral Oncology, 2020 - Elsevier
… HNSCC cell lines were treated with the SYK inhibitor ER 27319 maleate over a 10-point dose distribution. IC 50 values were calculated and plotted. All HNSCC lines in our panel were …
Number of citations: 7 www.sciencedirect.com
G Fu, RT Somasundaram, F Jessa, G Srivastava… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Using quantitative high throughput assays, ER 27319 maleate [10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate] (ER maleate) was identified as one of the most effective …
Number of citations: 9 www.ncbi.nlm.nih.gov
S Bitzer, MD Harati, KC El Kasmi, D Schloesser… - SLAS Discovery, 2023 - Elsevier
… For the Syk inhibitor treatment, macrophages were pre-treated over night before prey cell addition with different concentrations of ER 27,319 maleate (cat. 2471, Tocris), GSK 143 (cat. …
Number of citations: 3 www.sciencedirect.com
F Jessa - 2016 - search.proquest.com
… ER 27319 maleate (Figure 1) was among the 11 candidates, and was selected for further analysis due its novelty as an anticancer agent and its efficacy at selectively killing OSCC cells …
Number of citations: 3 search.proquest.com
A Tóth, E Zajta, K Csonka, C Vágvölgyi, MG Netea… - Scientific Reports, 2017 - nature.com
… 0.04) for 24 h in the presence or absence of specific inhibitors (TLR2 mAb, 0.15 μg/ml; TLR4 inhibitor CLI-095, 5 μM; IRAK inhibitor 509093-47-4, 5 μM; Syk inhibitor ER 27319 maleate, …
Number of citations: 25 www.nature.com
AJ Burke, H Ali, E O'CONNELL, FJ Sullivan… - Anticancer …, 2016 - ar.iiarjournals.org
Background: Taxanes and anti-androgen therapies are routinely used for the treatment of metastatic prostate cancer, however the majority of patients eventually develop resistance. …
Number of citations: 8 ar.iiarjournals.org
MD Black - 2015 - search.proquest.com
Head and neck squamous cell carcinoma (HNSCC) is the sixth most common cancer worldwide and despite advancements in traditional therapies, the survival rate of~ 40% remains …
Number of citations: 4 search.proquest.com
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.